molecular formula C20H25N3O4 B12417045 Cdk9-IN-11

Cdk9-IN-11

货号: B12417045
分子量: 371.4 g/mol
InChI 键: PNPJWZCWRHKQRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk9-IN-11 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of most protein-coding genes by RNA polymerase II. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by dysregulated transcription.

准备方法

The synthesis of Cdk9-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by functional group transformations such as halogenation, nitration, and reduction. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile to form the desired inhibitor. Industrial production methods may involve optimization of reaction conditions, purification techniques, and scaling up the process to ensure high yield and purity of the final product.

化学反应分析

Cdk9-IN-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule.

科学研究应用

Cdk9-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK9 in transcriptional regulation and to develop new CDK9 inhibitors.

    Biology: Employed in research to understand the molecular mechanisms of CDK9-mediated transcription and its role in various biological processes.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated transcriptional activity, such as acute myeloid leukemia and triple-negative breast cancer.

    Industry: Utilized in drug discovery and development programs to identify and optimize new CDK9 inhibitors with improved efficacy and safety profiles.

作用机制

Cdk9-IN-11 exerts its effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking the transition from transcription initiation to elongation. As a result, the transcription of genes essential for cell cycle progression and survival is disrupted, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the P-TEFb complex, RNA polymerase II, and downstream transcriptional regulators such as MYC and MCL1.

相似化合物的比较

Cdk9-IN-11 is compared with other CDK9 inhibitors such as flavopiridol, dinaciclib, and AZD4573. While all these compounds target CDK9, this compound is unique in its selectivity and potency. Unlike flavopiridol, which inhibits multiple cyclin-dependent kinases, this compound is highly selective for CDK9, reducing off-target effects and improving therapeutic efficacy. Compared to dinaciclib and AZD4573, this compound may offer advantages in terms of pharmacokinetic properties and safety profiles.

Similar compounds include:

    Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against CDK9.

    Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.

    AZD4573: A highly selective CDK9 inhibitor with promising preclinical and clinical activity.

生物活性

Cdk9-IN-11 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by RNA polymerase II (RNAPII). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant research findings.

CDK9 is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNAPII, facilitating transcription elongation. Inhibition of CDK9 leads to decreased phosphorylation of RNAPII, resulting in reduced transcription of oncogenes such as MYC and MCL1, which are critical for cancer cell survival and proliferation . this compound specifically targets CDK9 with high selectivity, showing over 50-fold selectivity against other CDKs .

In Vitro Studies

This compound has been evaluated across various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. In a study involving multiple TNBC cell lines, treatment with this compound resulted in:

  • Dose-dependent inhibition : The IC50 values ranged from 272 to 771 nM across different cell lines .
  • Cell cycle arrest : The compound induced G2/M phase arrest and increased apoptosis rates .
  • On-target effects : Significant reductions in phosphorylated Ser2 on RNAPII were observed, confirming effective CDK9 inhibition .

Case Studies

In preclinical models using patient-derived organoids and explants, this compound demonstrated potent anti-tumor activity. For instance:

  • Patient-Derived Organoids : Growth inhibition was observed in organoids derived from patients with MYC-amplified tumors, further supporting the relevance of CDK9 as a therapeutic target in transcriptionally addicted cancers .
  • Mechanistic Insights : The compound's ability to induce RNAPII pausing at gene promoters was noted, particularly at MYC target genes, highlighting its potential to disrupt oncogenic transcriptional programs .

Comparative Analysis of CDK Inhibitors

The following table summarizes the biological activity and selectivity of this compound compared to other CDK inhibitors currently under investigation:

CompoundTargetSelectivityIC50 Range (nM)Mechanism of Action
This compoundCDK9>50-fold272 - 771Inhibits phosphorylation of RNAPII
KB-0742CDK9Moderate10 - 60Reduces phosphorylated Ser2 levels
CDDD11-8CDK9High281 - 734Induces G2/M arrest and apoptosis

Clinical Implications

The therapeutic potential of this compound is underscored by its ongoing evaluation in clinical settings. Early-phase clinical trials have shown promising results with similar compounds like KB-0742, indicating manageable safety profiles and evidence of anti-tumor activity in heavily pre-treated patients with transcriptionally addicted tumors . These findings suggest that selective CDK9 inhibitors could represent a novel class of targeted therapies for aggressive cancers.

属性

分子式

C20H25N3O4

分子量

371.4 g/mol

IUPAC 名称

tert-butyl 5-cyclobutyl-3-[[2-(4-hydroxyphenyl)acetyl]amino]pyrazole-1-carboxylate

InChI

InChI=1S/C20H25N3O4/c1-20(2,3)27-19(26)23-16(14-5-4-6-14)12-17(22-23)21-18(25)11-13-7-9-15(24)10-8-13/h7-10,12,14,24H,4-6,11H2,1-3H3,(H,21,22,25)

InChI 键

PNPJWZCWRHKQRW-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)NC(=O)CC2=CC=C(C=C2)O)C3CCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。